

6-Bromo-2,8-dimethylquinoline molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromo-2,8-dimethylquinoline

Cat. No.: B1371724

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An In-Depth Technical Guide to **6-Bromo-2,8-dimethylquinoline** for Advanced Research

Abstract

This technical guide offers a comprehensive overview of **6-Bromo-2,8-dimethylquinoline**, a heterocyclic compound of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule—featuring a bromine atom and two methyl groups—provides a unique platform for synthetic elaboration and the exploration of novel biological activities. This document details the core physicochemical properties, outlines a robust synthetic and analytical workflow, and discusses the compound's potential applications in modern drug discovery, grounded in authoritative scientific principles.

Core Physicochemical Properties and Identifiers

6-Bromo-2,8-dimethylquinoline is a substituted aromatic heterocycle. The presence of a bromine atom at the 6-position offers a versatile handle for cross-coupling reactions, while the methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties. A summary of its key identifiers and computed physicochemical properties is presented below.

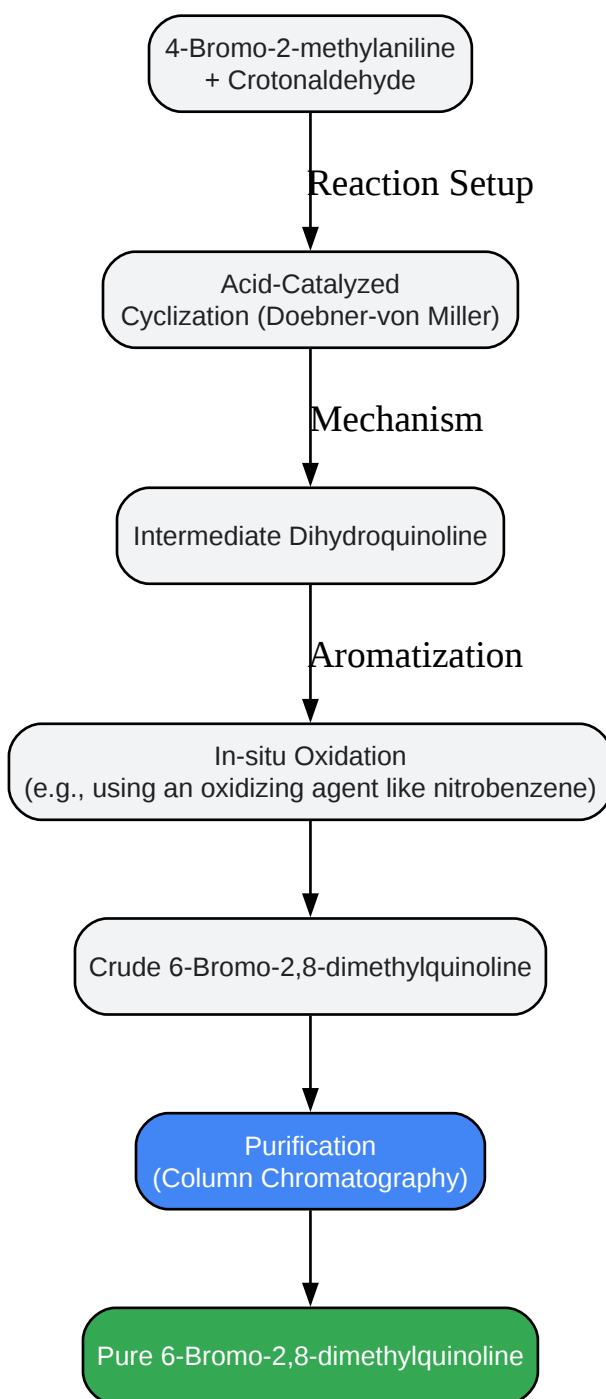
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ BrN	PubChem[1]
Molecular Weight	236.11 g/mol	PubChem[1], ChemicalBook[2]
IUPAC Name	6-bromo-2,8-dimethylquinoline	PubChem[1]
CAS Number	1189106-78-2	PubChem[1]
Boiling Point (Predicted)	316.3 ± 37.0 °C	ChemicalBook[2]
Density (Predicted)	1.426 ± 0.06 g/cm ³	ChemicalBook[2]
XLogP3	3.6	PubChem[1]

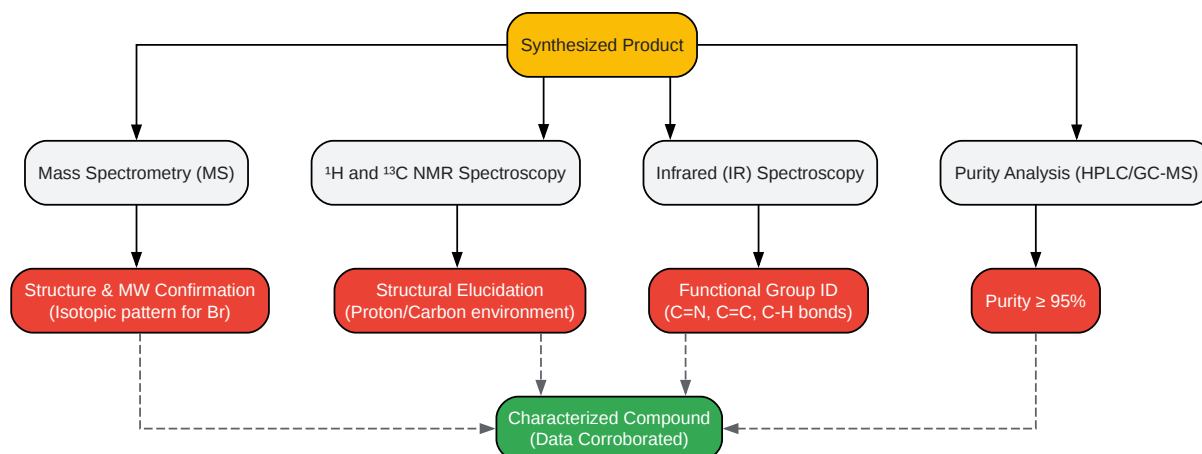
Synthesis and Strategic Rationale

The synthesis of substituted quinolines often relies on classical cyclization strategies. A plausible and efficient route to **6-Bromo-2,8-dimethylquinoline** can be conceptualized through a modified Doebner-von Miller reaction, which is a variation of the Skraup synthesis. This approach involves the reaction of an aniline with α,β -unsaturated carbonyl compounds.

Proposed Synthetic Pathway

The synthesis can be logically designed to start from a readily available substituted aniline, 4-bromo-2-methylaniline. The choice of this starting material is strategic as it already contains the required bromine at the para-position (which will become the 6-position of the quinoline) and a methyl group that will become the 8-substituent.





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References

- 1. 6-Bromo-2,8-dimethylquinoline | C₁₁H₁₀BrN | CID 45599452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,8-dimethylquinoline CAS#: 1189106-78-2 [chemicalbook.com]
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